molecular formula C22H28Cl2N2 B058535 1,4-Bis(3-(4-chlorophenyl)propyl)piperazine CAS No. 120166-70-3

1,4-Bis(3-(4-chlorophenyl)propyl)piperazine

货号 B058535
CAS 编号: 120166-70-3
分子量: 391.4 g/mol
InChI 键: UKUYCOVERBAHBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Bis(3-(4-chlorophenyl)propyl)piperazine, commonly known as BCPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BCPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have a range of biochemical and physiological effects.

作用机制

BCPP is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine). It inhibits the reuptake of serotonin by presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.

生化和生理效应

BCPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and pain perception. BCPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and pain perception.

实验室实验的优点和局限性

BCPP has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine) and has been extensively studied for its potential therapeutic applications. BCPP has also been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms underlying mood, anxiety, and pain perception. However, BCPP has some limitations for lab experiments. It is a potent inhibitor of the cytochrome P450 enzyme system, which can lead to drug-drug interactions. BCPP also has a relatively short half-life, which can make it difficult to maintain stable drug concentrations in vitro and in vivo.

未来方向

There are several future directions for the study of BCPP. One direction is to investigate its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of mood and anxiety disorders. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of BCPP.

合成方法

BCPP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenyl)propylamine to produce 1-(4-chlorophenyl)-3-(4-chlorobenzyl)propylamine. The second step involves the reaction of this intermediate with piperazine to produce BCPP. The yield of BCPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

科学研究应用

BCPP has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. BCPP has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.

属性

CAS 编号

120166-70-3

产品名称

1,4-Bis(3-(4-chlorophenyl)propyl)piperazine

分子式

C22H28Cl2N2

分子量

391.4 g/mol

IUPAC 名称

1,4-bis[3-(4-chlorophenyl)propyl]piperazine

InChI

InChI=1S/C22H28Cl2N2/c23-21-9-5-19(6-10-21)3-1-13-25-15-17-26(18-16-25)14-2-4-20-7-11-22(24)12-8-20/h5-12H,1-4,13-18H2

InChI 键

UKUYCOVERBAHBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl

规范 SMILES

C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl

其他 CAS 编号

120166-70-3

同义词

1,4-BCPP
1,4-bis(3-(4-chlorophenyl)propyl)piperazine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。